molecular formula C7H16N2O2S B6213736 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine CAS No. 1259021-51-6

1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine

Cat. No.: B6213736
CAS No.: 1259021-51-6
M. Wt: 192.3
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Description

1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine is a chemical compound known for its unique structure and properties. It is often used as a pharmaceutical intermediate and has various applications in scientific research and industry. The compound is characterized by its piperidine ring, which is substituted with a methanesulfonyl group and a methanamine group, making it a versatile molecule in synthetic chemistry .

Preparation Methods

The synthesis of 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine typically involves several steps:

Industrial production methods often involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine involves its interaction with specific molecular targets. The methanesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1259021-51-6

Molecular Formula

C7H16N2O2S

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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